2-Adamantyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

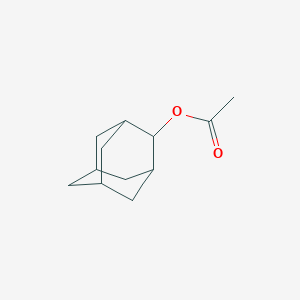

2-Adamantyl acetate is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Adamantyl acetate (C₁₂H₁₈O₂) is characterized by a rigid, cage-like structure that contributes to its stability and distinctive chemical behavior. The compound is synthesized through the esterification of 2-adamantanol with acetic acid, resulting in a compound that exhibits interesting reactivity patterns suitable for various applications .

Medicinal Chemistry Applications

Antiestrogen Activity

Research has demonstrated that adamantane derivatives, including this compound, can serve as effective antiestrogens. A study highlighted the development of structurally novel antiestrogens based on an adamantyl core with optimized side chains for enhanced activity against estrogen receptors (ERα). These compounds exhibited high binding affinities and antiproliferative effects against breast cancer cells .

Drug Development

The adamantane framework is often utilized in drug design due to its ability to enhance the pharmacokinetic properties of therapeutic agents. The incorporation of this compound into drug formulations may improve solubility and bioavailability, making it a candidate for further investigation in pharmaceutical applications .

Photolithography and Materials Science

Functional Resins

this compound has been identified as a promising monomer for functional resins used in photolithography. Its unique properties allow it to be employed in the production of photosensitive resins that are critical for semiconductor manufacturing. The compound's resistance to dry etching and permeability to ultraviolet light make it suitable for creating fine patterns necessary in advanced lithographic processes .

Optical Materials

The optical properties of adamantane derivatives position them as suitable candidates for applications in optical devices such as lenses and optical fibers. The stability and heat resistance of these materials enhance their performance in demanding environments .

Catalysis

Recent studies have explored the use of this compound in catalytic processes. For instance, it has been involved in vinylation and acylation reactions catalyzed by rhodium complexes, demonstrating its versatility as a reactant in organic synthesis . This aspect underscores its potential utility in developing new synthetic methodologies.

Case Studies

Propiedades

Número CAS |

19066-22-9 |

|---|---|

Fórmula molecular |

C12H18O2 |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

2-adamantyl acetate |

InChI |

InChI=1S/C12H18O2/c1-7(13)14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3 |

Clave InChI |

KCRIKUHGRAGLSF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1C2CC3CC(C2)CC1C3 |

SMILES canónico |

CC(=O)OC1C2CC3CC(C2)CC1C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.